(5S)-3-Amino-5-benzylimidazolidine-2,4-dione
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Overview
Description
(5S)-3-Amino-5-benzylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an amino group and a benzyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-Amino-5-benzylimidazolidine-2,4-dione typically involves the reaction of benzylamine with a suitable imidazolidine precursor under controlled conditions. One common method involves the use of a cyclization reaction where benzylamine reacts with a carbonyl compound to form the imidazolidine ring. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-Amino-5-benzylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring, enhancing their chemical and biological properties.
Scientific Research Applications
(5S)-3-Amino-5-benzylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-3-Amino-5-benzylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5S)-3-Amino-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a benzyl group.
(5S)-3-Amino-5-phenylimidazolidine-2,4-dione: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(5S)-3-Amino-5-benzylimidazolidine-2,4-dione is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties that are distinct from its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
220442-75-1 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(5S)-3-amino-5-benzylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c11-13-9(14)8(12-10(13)15)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,15)/t8-/m0/s1 |
InChI Key |
HUTKAUBQDCAGME-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=O)N2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)N |
Origin of Product |
United States |
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